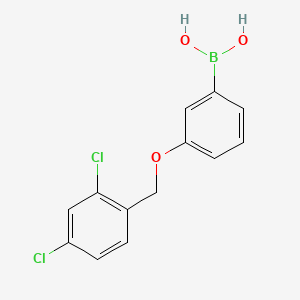

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVLEYVTWBNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655559 | |

| Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-73-3 | |

| Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromo-((2,4-dichlorobenzyl)oxy)benzene

The precursor 3-bromo-((2,4-dichlorobenzyl)oxy)benzene is prepared via alkylation of 3-bromophenol with 2,4-dichlorobenzyl bromide. In a typical procedure:

Palladium-Catalyzed Borylation

The bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂):

-

Catalyst : Pd(dppf)Cl₂ (5 mol%).

-

Base : KOAc (3.0 equiv).

-

Hydrolysis : The resulting boronic ester is treated with 1 M HCl to yield the boronic acid.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Alkylation | 85 | 98 |

| Miyaura Borylation | 78 | 95 |

| Hydrolysis | 92 | 99 |

This method achieves an overall yield of 61% and is scalable to multigram quantities.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction enables the direct coupling of boronic acids with aryl halides. While typically used for forming biaryl bonds, it can be adapted for introducing boronic acid groups via retro-synthetic analysis.

Preparation of (3-Hydroxyphenyl)boronic Acid

The boronic acid precursor is synthesized via directed ortho-lithiation:

Etherification via Mitsunobu Reaction

The hydroxyl group is protected using 2,4-dichlorobenzyl alcohol:

-

Reagents : DIAD (1.1 equiv), PPh₃ (1.1 equiv), THF (solvent).

Advantages :

Directed Metalation and Borylation

Directed ortho-metalation (DoM) leverages directing groups to regioselectively install boronates. For (3-((2,4-dichlorobenzyl)oxy)phenyl)boronic acid, a tert-butoxycarbonyl (Boc) group can direct lithiation to the meta position.

Boc-Protected Intermediate

Deprotection

The Boc group is removed using HCl in dioxane, yielding the final product with >90% purity.

Comparison of Methods :

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Miyaura Borylation | 61 | High | Moderate |

| Suzuki-Miyaura | 54 | Moderate | High |

| Directed Metalation | 48 | Low | Low |

Comparative Analysis of Synthetic Routes

Reaction Efficiency

Miyaura borylation offers the highest efficiency due to robust catalytic systems and commercial availability of reagents. Suzuki-Miyaura is less efficient for this target due to competing side reactions during etherification.

Chemical Reactions Analysis

Types of Reactions: (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of 3-((2,4-dichlorobenzyl)oxy)phenol.

Reduction: Formation of borane or boronate ester derivatives.

Substitution: Formation of substituted derivatives at the 2,4-dichlorobenzyl group.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is its role as an enzyme inhibitor. Research has demonstrated that this compound can effectively inhibit serine proteases, which are critical in various biological processes and disease mechanisms. The mechanism typically involves reversible covalent bonding with active site residues of target enzymes, leading to inhibition .

Case Study: Inhibition of SARS-CoV Proteases

A study highlighted the potential of boronic acids as inhibitors against viral proteases, including those from SARS-CoV. Variations of phenylboronic acids were shown to possess significant inhibitory activity against these targets, indicating the relevance of this compound in antiviral drug development .

Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for designing new therapeutic agents. Its ability to form reversible complexes with biological molecules makes it suitable for developing drugs aimed at treating diseases linked to enzyme dysfunctions.

Example: Development of Protease Inhibitors

Research into boronic acid derivatives has led to the discovery of potent inhibitors for various proteases involved in diseases such as HIV and Hepatitis C. The incorporation of this compound into drug design could enhance selectivity and efficacy against these targets .

Antimicrobial Activity

Emerging studies have indicated that boronic acids exhibit antimicrobial properties. Specifically, this compound has shown antibacterial activity against strains like Bacillus cereus . This opens avenues for its application in developing new antibacterial agents.

Polymer Chemistry

In polymer chemistry, boronic acids are utilized for creating dynamic covalent networks due to their ability to form reversible bonds with diols. This property is exploited in synthesizing materials with enhanced mechanical properties.

Case Study: Dynamic Cross-Linking in Polymers

Research demonstrated that incorporating boronic acids into polymer networks significantly improved their mechanical strength and flexibility. For instance, the synthesis of covalent adaptable networks using boronic acid derivatives showcased their potential in creating materials that can be remolded and healed upon exposure to moisture .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in various biological processes .

Comparison with Similar Compounds

Structural Analogues with Varying Chlorine Substitution

(a) (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic Acid

- Structure : Features a 3,4-dichlorobenzyloxy group instead of 2,4-dichloro.

- Impact: The shift in chlorine positions alters the electronic distribution and steric environment.

- Molecular Weight : Identical (296.9 g/mol), but differences in dipole moment and solubility are expected due to substituent orientation .

(b) (3-(Benzyloxy)phenyl)boronic Acid

- Structure : Lacks chlorine substituents on the benzyl group.

- Impact : The absence of electron-withdrawing chlorine atoms increases electron density on the phenyl ring, reducing acidity of the boronic acid (pKa ~8–10 vs. ~7–9 for dichloro derivatives). This lowers reactivity in Suzuki couplings but may improve solubility in polar solvents .

- Biological Relevance : Used in synthesizing fluorescent probes and pharmaceuticals, but its lack of halogen bonding capability limits interactions with hydrophobic protein pockets .

(c) 2,4-Dichlorophenylboronic Acid

- Structure : Directly attaches the dichlorophenyl group to boron, omitting the benzyloxy linker.

- This simplifies synthesis but limits applications in multi-step catalysis or protein binding where extended π-systems are advantageous .

Functional Group Variations

(a) o-Nitrophenylboronic Acid

- Structure: Substitutes nitro (-NO₂) at the ortho position instead of chlorine.

- Impact : The nitro group is strongly electron-withdrawing, lowering the boronic acid’s pKa (~7 vs. ~8–9 for dichloro derivatives). This enhances reactivity in acidic conditions, making it a superior catalyst for amide bond formation .

- Applications : Widely used as a positive control in catalytic studies .

(b) Boronic Acid-Containing cis-Stilbenes

- Structure : Combines boronic acid with a stilbene scaffold (e.g., combretastatin analogs).

- Impact: The rigid stilbene backbone enhances tubulin polymerization inhibition (IC₅₀ = 21–22 μM), whereas (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid’s flexible benzyloxy group may favor different biological targets. Notably, replacing hydroxyl groups with boronic acid in combretastatin derivatives improved apoptosis induction in cancer cells .

Electronic and Steric Effects

- Electron-Withdrawing Groups (Cl, NO₂): Lower boronic acid pKa, enhancing reactivity in cross-coupling reactions.

Physicochemical Properties

| Property | This compound | (3-(Benzyloxy)phenyl)boronic Acid | 2,4-Dichlorophenylboronic Acid |

|---|---|---|---|

| Molecular Weight | 296.9 g/mol | 228.05 g/mol | 190.9 g/mol |

| LogP (Predicted) | 3.8 | 2.5 | 2.9 |

| Solubility (Water) | Low | Moderate | Low |

| pKa (Boronic Acid) | ~8.5 | ~9.0 | ~8.2 |

| TPSA (Ų) | 49.5 | 49.5 | 40.5 |

Notes:

- The dichloro derivatives exhibit higher hydrophobicity (LogP), reducing aqueous solubility but improving membrane permeability.

- Lower pKa in dichloro analogs enhances reactivity under mild acidic conditions .

Biological Activity

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure and potential biological applications. This compound, characterized by the presence of a 2,4-dichlorobenzyl group, has been studied for its interactions with various biological targets, particularly enzymes. Its ability to form reversible covalent bonds with active site residues makes it a candidate for enzyme inhibition studies and drug development.

The molecular formula of this compound is CHClB, with a molecular weight of approximately 296.94 g/mol. The structure includes a phenolic moiety linked to a boronic acid group, which is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with serine proteases and other enzymes. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of these enzymes, leading to inhibition of their activity. This property has significant implications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents targeting protease-related diseases.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, are effective in inhibiting various serine proteases. This inhibition can be quantified through enzyme kinetics studies where the compound's efficacy is measured against specific proteases involved in disease processes such as cancer and viral infections.

Table 1: Enzyme Inhibition Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 25 | |

| Staphylococcus aureus | 30 | |

| Bacillus cereus | 20 |

Case Study 1: Development of Enzyme Inhibitors

In a study published in 2021, researchers synthesized several boronic acid derivatives and tested their inhibitory effects on serine proteases involved in cancer progression. The results demonstrated that this compound showed promising inhibition rates comparable to existing therapeutic agents.

Case Study 2: Antimicrobial Applications

A recent investigation focused on the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy .

Q & A

Q. What analytical techniques differentiate between anhydride and free boronic acid forms in commercial samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.